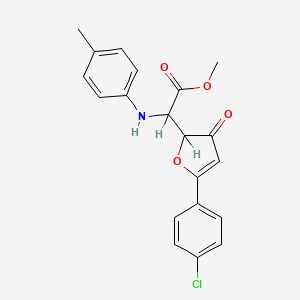
2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a methyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include furan derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted chlorophenyl derivatives are the major products.
Wissenschaftliche Forschungsanwendungen
2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Furanacetic acid derivatives: Compounds with similar furan ring structures.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group.
Amino acid derivatives: Compounds with similar amino acid structures.
Uniqueness
The uniqueness of 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
138938-21-3 |
|---|---|
Molekularformel |
C20H18ClNO4 |
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]-2-(4-methylanilino)acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-3-9-15(10-4-12)22-18(20(24)25-2)19-16(23)11-17(26-19)13-5-7-14(21)8-6-13/h3-11,18-19,22H,1-2H3 |
InChI-Schlüssel |
RROKTZQZGQCAKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(C2C(=O)C=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


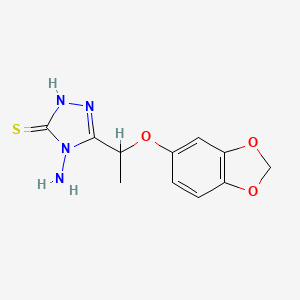
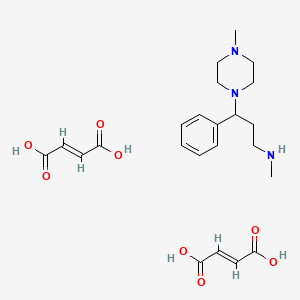
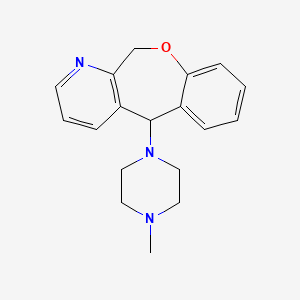

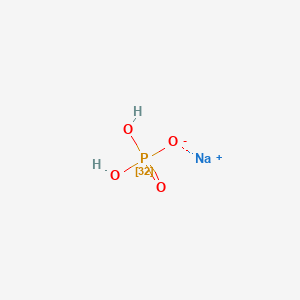

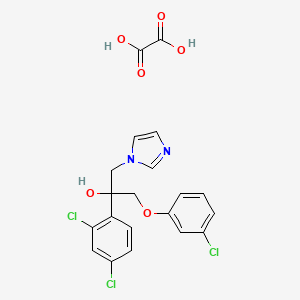

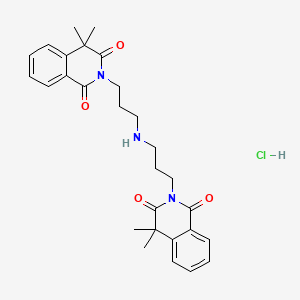
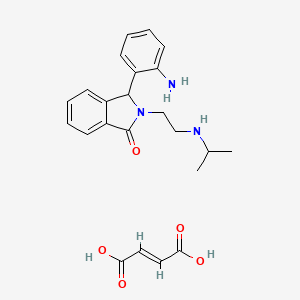
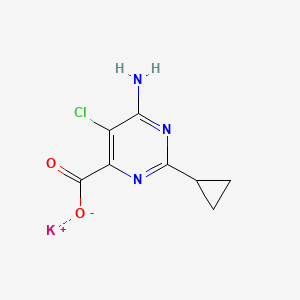
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)


